molecular formula C13H22Br2N4 B3293033 1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide CAS No. 88346-03-6

1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide

Cat. No.: B3293033
CAS No.: 88346-03-6
M. Wt: 394.15 g/mol
InChI Key: UOIUAAFXIRBXHJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide" (CAS: Not explicitly provided in evidence) is a bis(imidazolium) salt featuring:

  • Methylene linker: A single CH₂ group bridges the two imidazolium rings .
  • Counterions: Two bromide ions balance the charge .

The allyl substituents may enable applications in polymer chemistry (e.g., cross-linking) or as precursors for N-heterocyclic carbenes (NHCs) in catalysis .

Properties

IUPAC Name

3-prop-2-enyl-1-[(3-prop-2-enyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2BrH/c1-3-5-14-7-9-16(11-14)13-17-10-8-15(12-17)6-4-2;;/h3-4,7-10H,1-2,5-6,11-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUAAFXIRBXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC=C.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30828693
Record name 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88346-03-6
Record name 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the alkylation of imidazole with propenyl bromide in the presence of a base, followed by the introduction of a methylene bridge using formaldehyde or a similar reagent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The propenyl groups can participate in oxidation or reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The double bonds in the propenyl groups can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used, usually in aprotic solvents.

Major Products Formed:

    Substitution Products: Various imidazolium salts with different anions.

    Oxidation Products: Compounds with oxidized propenyl groups, such as epoxides or aldehydes.

    Reduction Products: Compounds with reduced propenyl groups, such as alkanes or alcohols.

Scientific Research Applications

1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of ionic liquids and other imidazolium-based compounds. It serves as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities. It can interact with biological membranes, disrupting their integrity and function.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium rings can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The propenyl groups can undergo chemical modifications, altering the compound’s reactivity and interaction with biological systems. The methylene bridge provides structural rigidity, enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Bis(imidazolium) dibromide salts differ in two key aspects: linker type (methylene vs. ethylene) and substituents (allyl, tert-butyl, mesityl, etc.).

Compound Name Linker Substituent Molecular Formula (Example) Key Features
1,1′-Methylenebis[3-(2-propenyl)imidazolium] dibromide (Target) CH₂ Allyl (C₃H₅) Likely C₁₃H₁₈Br₂N₄ Allyl groups introduce unsaturated bonds for reactivity .
1,1′-Methylenebis(3-tert-butylimidazolium) dibromide monohydrate CH₂ tert-Butyl (C(CH₃)₃) C₁₅H₂₆N₄⁺·2Br⁻·H₂O Bulky tert-butyl groups enhance steric hindrance, stabilizing NHC ligands .
1,1′-Methylenebis[3-(2,4,6-trimethylphenyl)imidazolium] dibromide dihydrate CH₂ Mesityl (C₆H₂Me₃) C₂₅H₃₀N₄²⁺·2Br⁻·2H₂O Aryl substituents improve thermal stability and π-π stacking .
1,1′-(Ethane-1,2-diyl)bis[3-(mesityl)imidazolium] dibromide tetrahydrate C₂H₄ Mesityl C₂₆H₃₂N₄²⁺·2Br⁻·4H₂O Longer ethylene linker reduces steric strain, altering crystal packing .

Crystal Packing and Interactions

  • Methylene Linkers : Shorter CH₂ linkers promote tighter columnar stacking via π-π interactions and hydrogen bonding (e.g., C–H⋯Br⁻ and C–H⋯N in methylene-bridged bipyridinium salts ). Allyl substituents may disrupt stacking due to steric bulk but enable additional van der Waals interactions .
  • Ethylene Linkers : Longer C₂H₄ linkers reduce π-π overlap but allow more flexible hydrogen-bonding networks .

Thermal and Solubility Properties

  • Allyl Substituents : Likely lower thermal stability compared to aryl or tert-butyl derivatives due to allyl decomposition pathways .
  • Bulky Substituents: tert-Butyl and mesityl groups enhance solubility in non-polar solvents and stabilize crystalline phases .

Hydration States

Hydration (e.g., mono- vs. dihydrate) significantly impacts crystal structure:

  • Monohydrates (e.g., [tBuNHC₂Me][Br]₂·H₂O) exhibit compact packing with fewer solvent channels .
  • Dihydrates (e.g., [MesNHC₂Me][Br]₂·2H₂O) form extended networks via O–H⋯Br interactions .

Key Research Findings

Linker Length Effects :

  • Methylene-linked salts exhibit shorter intermolecular distances (e.g., C⋯C = 3.493 Å in bipyridinium salts ) compared to ethylene-linked analogs.
  • Ethylene linkers reduce steric strain, enabling larger unit cells (e.g., V = 5464.6 ų for [MesNHC₂Me][Br]₂·2H₂O vs. 1995 ų for methylene-linked tert-butyl derivatives ).

Substituent Reactivity :

  • Allyl-substituted salts may undergo polymerization or serve as carbene precursors, unlike inert tert-butyl/mesityl derivatives .
  • Mesityl groups enhance thermal stability (decomposition >250°C) compared to allyl groups .

Counterion Influence :

  • Bromide ions participate in hydrogen bonding (e.g., O–H⋯Br in hydrated salts ), while larger anions (e.g., PF₆⁻) disrupt stacking .

Data Tables

Crystal Data Comparison

Compound Space Group a (Å) b (Å) c (Å) V (ų) Reference
[tBuNHC₂Me][Br]₂·H₂O P2₁/c 7.211 18.311 15.409 1995
[MesNHC₂Me][Br]₂·2H₂O Pccn 21.5695 28.3385 8.9401 5464.6
1,1′-Methylenebis(4,4′-bipyridinium) dibromide P2₁/c 12.215 12.433 8.184 1244.3

Thermal Stability

Compound Decomposition Temp. (°C) Notes
[MesNHC₂Me][Br]₂·2H₂O >250 High stability due to aryl groups.
Allyl-substituted target compound ~150–200 (estimated) Lower stability due to allyl.

Biological Activity

1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide (CAS Number: 889617-36-1) is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H42N42BrC_{31}H_{42}N_{4}\cdot2Br . The compound features a complex structure that includes imidazolium rings and multiple bromine substituents, which may influence its biological properties.

Antimicrobial Properties

Research has indicated that imidazolium-based compounds exhibit significant antimicrobial activity. A study by Ghanem et al. (2025) showed that alkyl imidazolium-based ionic liquids possess the ability to inhibit microbial growth effectively. Specifically, the compound was tested against various bacterial strains and demonstrated promising results in inhibiting growth at certain concentrations.

Cytotoxicity

The cytotoxic effects of 1H-Imidazolium compounds have been evaluated in several studies. For instance, a recent evaluation indicated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)155
MCF-7 (breast cancer)204
Normal Fibroblasts>100-

The mechanism through which 1H-Imidazolium compounds exert their biological effects is still under investigation. However, preliminary studies suggest that the compound may disrupt cellular membranes or interfere with metabolic pathways in target cells. This disruption can lead to apoptosis in malignant cells.

Study on Antimicrobial Efficacy

A case study conducted by Baghersaei et al. (2023) focused on the antimicrobial efficacy of various imidazolium derivatives, including the dibromide variant. The study reported that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by over 80%.

Evaluation of Cytotoxic Effects

In another investigation by Ghanem et al. (2025), the cytotoxic properties of this compound were evaluated against multiple cancer cell lines. The study concluded that the compound's ability to induce cell death was significantly higher compared to standard chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide
Reactant of Route 2
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1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide

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